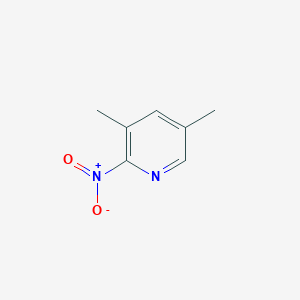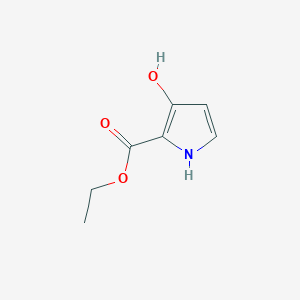
D-Arginine methyl ester
Vue d'ensemble
Description
D-Arginine methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of D-arginine, an essential amino acid that plays a crucial role in various physiological processes. In
Applications De Recherche Scientifique
1. Impact on Insulin Secretion
D-Arginine methyl ester has been shown to have a distinct response compared to unesterified L-arginine in terms of insulin release. The response is characterized by lower uptake and oxidation, no inhibitory action on D-glucose metabolism, and a delayed insulinotropic action. This reinforces the view that the carrier-mediated entry of L-arginine into islet B-cells is essential for stimulating insulin release by this cationic amino acid (Sener et al., 2000).
2. Role in Nitric Oxide Synthesis and Effects on Learning and Memory
This compound has been investigated for its effects on nitric oxide synthesis and subsequent behavioral outcomes. The findings suggest that it can influence learning and memory processes and monoamine metabolism in the brain, indicating a potential role in neurological functions (Yamada et al., 1995).
3. Interaction with Mast Cell Activation and Oedema
Research has shown that this compound does not affect oedematogenic responses induced by certain agents at specific doses. However, higher doses of all arginine analogues, including this compound, can potentiate oedema due to in vivo mast cell degranulation. This is likely due to the cationic charge of these substances (Giraldelo et al., 1994).
4. Involvement in Protein Metabolism
Studies have investigated the role of this compound in protein metabolism, particularly in skin wound and muscle. The findings indicate that arginine supplementation, including its methyl ester derivatives, can increase net protein balance in these tissues, suggesting an anabolic effect independent of nitric oxide production (Zhang et al., 2008).
5. Role in Nitric Oxide Release and Vasodilation
This compound has been implicated in the release of nitric oxide and its effects on vasodilation. The compound's interaction with nitric oxide synthase and subsequent physiological effects, such as augmenting nitrodilator-induced vasodilation, demonstrate its potential influence in vascular biology (Liu et al., 2019).
Propriétés
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



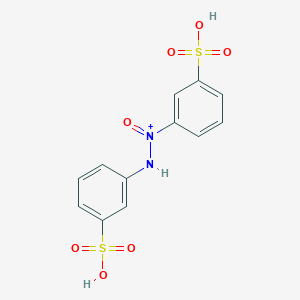

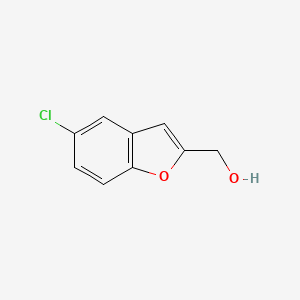

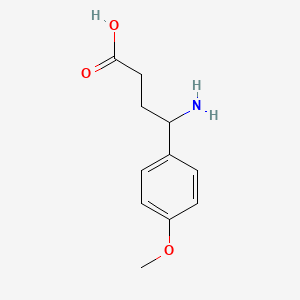
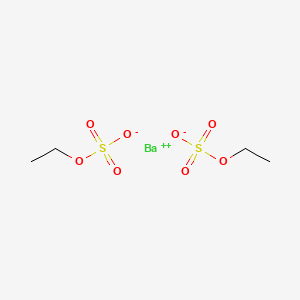
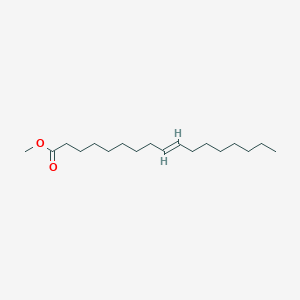

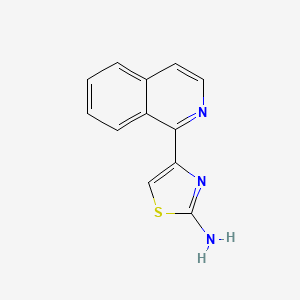
![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)

![3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3276970.png)
